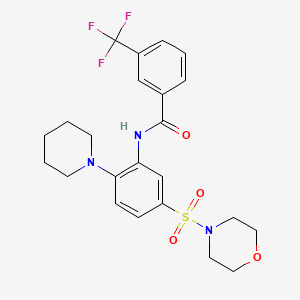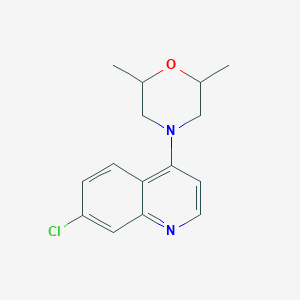![molecular formula C20H28N2O3 B7533305 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)
1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has been used recreationally and has gained popularity in recent years. MPHP has been found to have stimulant properties and has been compared to other drugs such as methamphetamine and cocaine. In
作用機序
The exact mechanism of action of 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one is not fully understood. However, it has been suggested that it may act on the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one may increase the levels of dopamine in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one has been found to have stimulant effects on the central nervous system. It has been reported to increase locomotor activity in rats and has been compared to other drugs such as methamphetamine and cocaine. 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one has also been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
実験室実験の利点と制限
1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one has been used in scientific research to investigate its pharmacological properties. It has been found to have stimulant effects on the central nervous system and has been compared to other drugs such as methamphetamine and cocaine. However, there are limitations to using 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one in lab experiments. One limitation is that it is a synthetic cathinone, which is a class of compounds that has been associated with adverse health effects. Another limitation is that the exact mechanism of action of 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one. One direction is to investigate its long-term effects on the brain and behavior. Another direction is to compare its effects to other stimulant drugs such as methamphetamine and cocaine. Additionally, it would be interesting to investigate the effects of 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one on different neurotransmitter systems in the brain to gain a better understanding of its mechanism of action. Finally, it would be useful to develop new methods for synthesizing 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one that are more efficient and cost-effective.
合成法
The synthesis of 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one involves the reaction of 4-methylpropiophenone and 2-methyl-6-phenylmorpholine in the presence of pyrrolidine and acetic anhydride. The resulting product is purified using chromatography to obtain 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one. This synthesis method has been reported in the literature and has been used to produce 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one for research purposes.
科学的研究の応用
1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one has been used in scientific research to investigate its pharmacological properties. It has been found to have stimulant effects on the central nervous system and has been compared to other drugs such as methamphetamine and cocaine. 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one has also been found to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This suggests that 1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one may have a similar mechanism of action to other stimulant drugs.
特性
IUPAC Name |
1-[2-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-8-19(23)22-12-7-11-17(22)20(24)21-13-15(2)25-18(14-21)16-9-5-4-6-10-16/h4-6,9-10,15,17-18H,3,7-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNCQAMBVVXFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)N2CC(OC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-Chlorothiophen-2-yl)-4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7533248.png)
![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533276.png)
![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide](/img/structure/B7533282.png)
![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)

![[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate](/img/structure/B7533313.png)

![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)

